N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a naphthalene ring, a tolyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.
Acetamide formation: Finally, the naphthalene derivative is introduced through an acylation reaction to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-(naphthalen-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-(naphthalen-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Uniqueness
N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C21H17N3O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H17N3O2S/c1-14-6-4-9-16(12-14)20-23-24-21(26-20)27-13-19(25)22-18-11-5-8-15-7-2-3-10-17(15)18/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
KEMAGOKFCBCRQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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